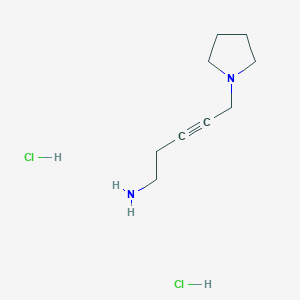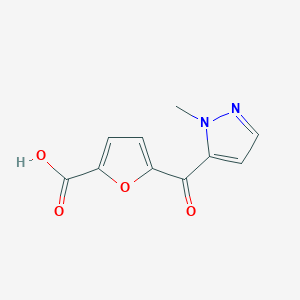
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with a furan derivative. One common method includes the following steps:
Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Carboxylation: The 1-methyl-1H-pyrazole is then reacted with a chlorinated furan derivative under basic conditions to form the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-12-6(4-5-11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
IWMWEPPCSHGXOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


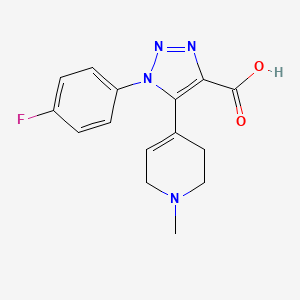
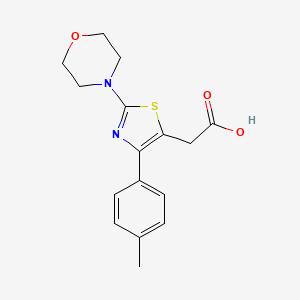
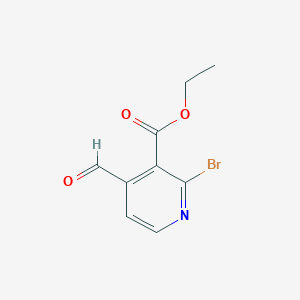
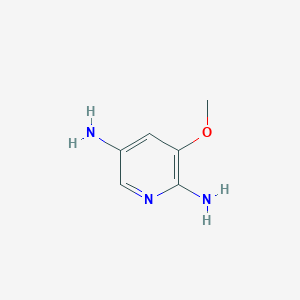
![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
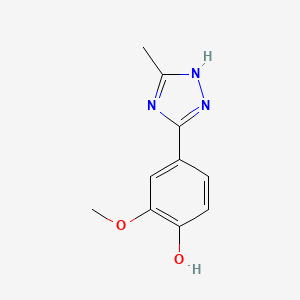
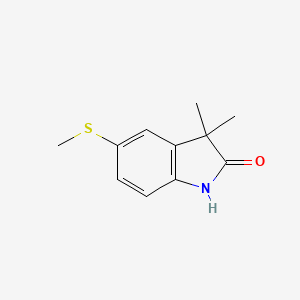
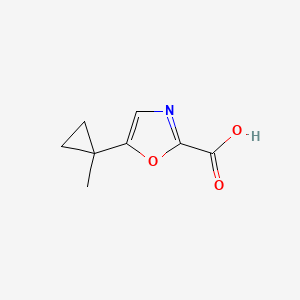

![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)

